3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1219636-66-4
Cat. No.: VC15908340
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.
![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1219636-66-4](/images/structure/VC15908340.png)
Specification
CAS No. | 1219636-66-4 |
---|---|
Molecular Formula | C6H5IN4 |
Molecular Weight | 260.04 g/mol |
IUPAC Name | 3-iodo-1-methylpyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C6H5IN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3 |
Standard InChI Key | AIOBPNSEERHGOU-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=NC=NC=C2C(=N1)I |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substitution Patterns
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. The iodine atom at position 3 and methyl group at position 1 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula is C₇H₆IN₄, with a molecular weight of 279.05 g/mol. The methyl group enhances lipophilicity, while the iodine atom contributes to halogen bonding potential .
Crystallographic Insights
X-ray diffraction studies of analogous compounds, such as 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, reveal slight non-planarity in the pyrazolopyrimidine core (dihedral angle: 1.22°–5.29°) . Intramolecular hydrogen bonds (e.g., C–H···N) stabilize the conformation, while intermolecular interactions (e.g., N–H···O) facilitate crystal packing . For 3-iodo derivatives, the bulky iodine atom may induce greater torsional strain, though this remains to be experimentally verified.
Synthetic Methodologies
Four-Component One-Pot Synthesis
Liu et al. demonstrated a four-component strategy for pyrazolo[3,4-d]pyrimidines using hydrazines, methylenemalononitriles, aldehydes, and alcohols . Adapting this method, 3-iodo-1-methyl derivatives could be synthesized via:
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Cyclocondensation: Hydrazine reacts with methylenemalononitrile to form a pyrazole intermediate.
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Iodination: Electrophilic iodination at position 3 using N-iodosuccinimide (NIS) or I₂ in acidic media.
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Alkylation: Methylation at position 1 using methyl iodide under basic conditions (e.g., NaOEt in ethanol) .
Table 1: Optimization of Alkylation Conditions
Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | NaOEt | EtOH | 60 | 85 |
2 | NaOH | EtOH | 60 | 82 |
3 | DBU | EtOH | Reflux | 42 |
Alternative Routes
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Halogen Exchange: 3-Chloro or 3-bromo precursors undergo Finkelstein-like reactions with KI .
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Protecting Group Strategies: SEM (2-(trimethylsilyl)ethoxymethyl) groups shield reactive sites during iodination, as seen in 3-iodo-6-(methylthio)-1-SEM derivatives .
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR: The methyl group at N1 appears as a singlet at δ 3.8–4.0 ppm, while pyrimidine protons resonate downfield (δ 8.2–8.5 ppm) due to electron withdrawal by iodine .
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¹³C NMR: The iodine-bearing C3 resonates at δ 140–145 ppm, distinct from non-iodinated analogs (δ 120–125 ppm) .
IR and Mass Spectrometry
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IR: Stretching vibrations for C–I appear at 500–600 cm⁻¹, and C–N (pyrimidine) at 1600–1650 cm⁻¹ .
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HRMS: Molecular ion peaks align with the theoretical m/z of 279.05 (M⁺) .
Chemical Reactivity and Stability
Thermal and Oxidative Stability
Pyrazolo[3,4-d]pyrimidines decompose above 200°C, with iodinated derivatives showing lower thermal stability due to C–I bond cleavage . Storage under inert atmospheres is recommended to prevent oxidation of the methyl group.
Compound | HCT-116 | MCF-7 |
---|---|---|
P1 (methyl) | 12.3 | 15.7 |
P3 (propargyl) | 8.9 | 10.2 |
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